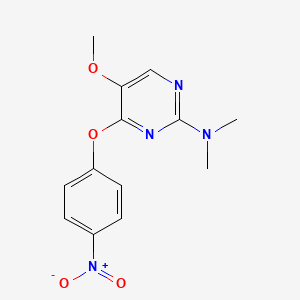
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a nitrobenzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole ring system is planar, and the nitrobenzenesulfonamide group would add additional steric bulk.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the sulfonamide could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, aromatic systems, and steric bulk could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Advanced Intermediates for Synthesis
N-Benzyl-2-nitrobenzenesulfonamides, a category to which the compound belongs, have been utilized in base-mediated intramolecular arylation processes. These reactions yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles. This class of compounds demonstrates significant potential in synthesizing indazole oxides and quinazolines, highlighting their importance in the development of heterocyclic compounds with potential pharmacological activities (Kisseljova et al., 2014).
Biofilm Inhibition and Cytotoxicity
Research into derivatives of N-benzyl-2-nitrobenzenesulfonamides has led to the discovery of compounds with notable biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis. Some derivatives have shown promising results in inhibiting bacterial biofilms, which is a critical factor in combating bacterial resistance. Furthermore, the cytotoxicity assessment of these compounds has indicated mild cytotoxic effects, suggesting potential for further exploration in therapeutic applications (Abbasi et al., 2020).
Anion Transport Properties
The compound's structural class, particularly 1,3-bis(benzimidazol-2-yl)benzene derivatives, has shown exceptional anion transport capabilities. Modifying these structures with electron-withdrawing groups significantly enhances their anionophoric activity, which is crucial for various biochemical and pharmaceutical applications. These findings underscore the importance of such compounds in developing new anion transport mediators with improved efficiency and selectivity (Peng et al., 2016).
Chemoselective Aromatic Substitution
The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, closely related to the compound of interest, has been achieved through an innovative route involving chemoselective aromatic substitution. This method highlights the compound's potential as a precursor in synthesizing diverse benzimidazole and quinoxaline derivatives, which are significant in various chemical and pharmaceutical syntheses (Yu et al., 2022).
Mechanism of Action
Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Benzimidazoles are known to have diverse biological activities, so it’s possible that this compound could also have some biological activity.
Future Directions
properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-24(26)18-12-6-7-13-19(18)29(27,28)22-20-21-16-10-4-5-11-17(16)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWKBXTNWKQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)
![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)
![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)




![3-(2-Furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3135001.png)
![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)
![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)

![2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135031.png)